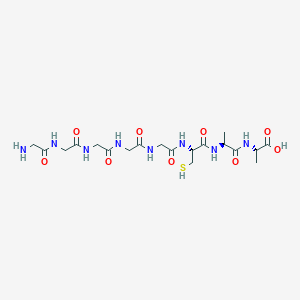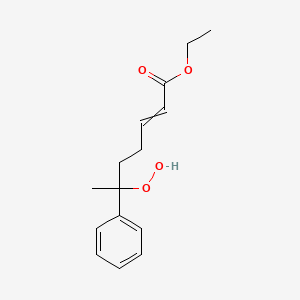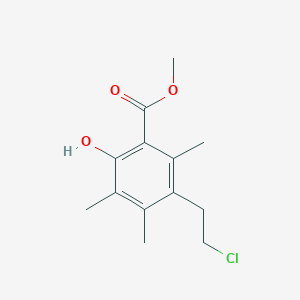
Benzoic acid, 3-(2-chloroethyl)-6-hydroxy-2,4,5-trimethyl-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 3-(2-chloroethyl)-6-hydroxy-2,4,5-trimethyl-, methyl ester is an organic compound with a complex structure It is a derivative of benzoic acid, characterized by the presence of a chloroethyl group, a hydroxy group, and multiple methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-(2-chloroethyl)-6-hydroxy-2,4,5-trimethyl-, methyl ester typically involves multi-step organic reactions. One common method includes the esterification of the corresponding benzoic acid derivative with methanol in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 3-(2-chloroethyl)-6-hydroxy-2,4,5-trimethyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloroethyl group can be reduced to an ethyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce ethyl derivatives.
Applications De Recherche Scientifique
Benzoic acid, 3-(2-chloroethyl)-6-hydroxy-2,4,5-trimethyl-, methyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of benzoic acid, 3-(2-chloroethyl)-6-hydroxy-2,4,5-trimethyl-, methyl ester involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to biological effects. The hydroxy group may participate in hydrogen bonding and other interactions, influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, ethyl ester: Similar structure but lacks the chloroethyl and hydroxy groups.
Benzoic acid, 3-(2-chloroethyl)-6-hydroxy-2-methyl-, ethyl ester: Similar but with fewer methyl groups.
Uniqueness
Benzoic acid, 3-(2-chloroethyl)-6-hydroxy-2,4,5-trimethyl-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloroethyl group, hydroxy group, and multiple methyl groups makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
824948-26-7 |
|---|---|
Formule moléculaire |
C13H17ClO3 |
Poids moléculaire |
256.72 g/mol |
Nom IUPAC |
methyl 5-(2-chloroethyl)-2-hydroxy-3,4,6-trimethylbenzoate |
InChI |
InChI=1S/C13H17ClO3/c1-7-8(2)12(15)11(13(16)17-4)9(3)10(7)5-6-14/h15H,5-6H2,1-4H3 |
Clé InChI |
JTIFLTSYMLRLOE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1CCCl)C)C(=O)OC)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


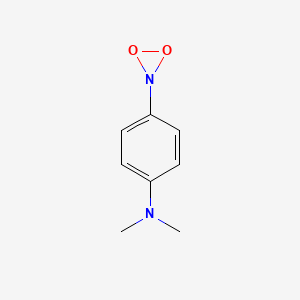
![Benzamide, 3-methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclopentyl]-](/img/structure/B14228196.png)

![9-Ethoxy-2-methyl-8,9-dihydro[1,3]oxazolo[5,4-b]azocine](/img/structure/B14228203.png)
![Pyrazinamine, 5-(4-methoxyphenyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B14228209.png)
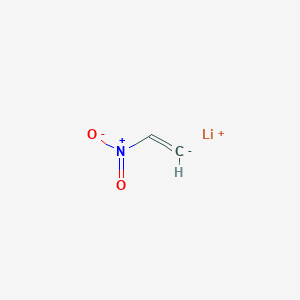
![3-{2-[(But-2-yn-1-yl)oxy]phenyl}prop-2-en-1-ol](/img/structure/B14228224.png)
![Benzoic acid, 4-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B14228227.png)

![{[4-(Diethylamino)phenyl]methyl}(triphenyl)phosphanium iodide](/img/structure/B14228234.png)
![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-3-carboxamide](/img/structure/B14228235.png)

